![molecular formula C11H20N2O3 B2533381 Ethyl 2-(methoxyimino)-3-piperidinopropanoate CAS No. 478077-52-0](/img/structure/B2533381.png)
Ethyl 2-(methoxyimino)-3-piperidinopropanoate
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Description
Ethyl 2-(methoxyimino)-3-piperidinopropanoate, also known as MEMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEMPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have a variety of effects on the central nervous system. In
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis of Pyrazole Derivatives : Research by Ashton and Doss (1993) explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using Ethyl 2,4-dioxooctanoate, selectively protected as the 2-(methoxyimino) derivative. This study revealed a complete reversal of regioselectivity compared to unprotected derivatives, highlighting the impact of protective groups on chemical reactions (Ashton & Doss, 1993).
Improvement of Synthesis Processes : Jing (2003) focused on improving the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, demonstrating process optimization that simplified operations and reduced production costs while achieving a yield of 70.8% (Jing, 2003).
Antibacterial Activity of Carbapenem Derivatives : A study by Kim et al. (2006) synthesized a new series of 1-methylcarbapenems with a 5-(1,2-disubstituted ethyl)pyrrolidine moiety, including a derivative with a 1-methoxyimino-2-hydroxyethyl group, which showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).
Molecular Docking Studies : Research by Karayel (2021) conducted molecular stabilities, conformational analyses, and docking studies on benzimidazole derivatives as EGFR inhibitors. This work provides insights into the mechanism of anti-cancer properties and highlights the potential of these compounds in cancer treatment (Karayel, 2021).
properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-3-piperidin-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(14)10(12-15-2)9-13-7-5-4-6-8-13/h3-9H2,1-2H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAGYOYWDSBIX-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/CN1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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